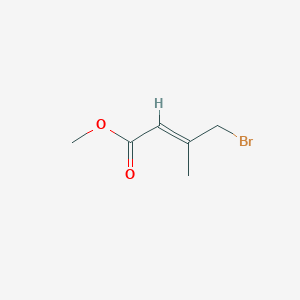

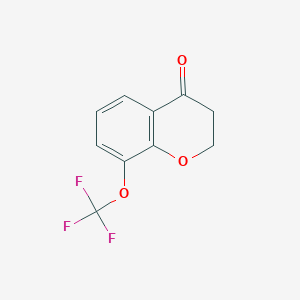

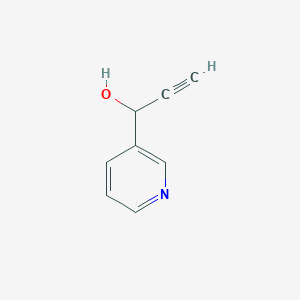

1-(3-Pyridyl)-2-propyn-1-ol

Übersicht

Beschreibung

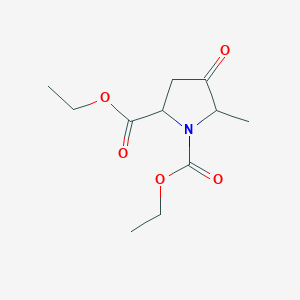

“1-(3-Pyridyl)-2-propyn-1-ol” is a chemical compound that is related to the pyridine family . Pyridine is a basic heterocyclic organic compound similar to benzene and has one CH group replaced by nitrogen . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Molecular Structure Analysis

The molecular structure of “1-(3-Pyridyl)-2-propyn-1-ol” can be inferred from related compounds. Pyridine derivatives, such as picolinaldehyde (PA), nicotinaldehyde (NA), and isonicotinaldehyde (IA), have been studied extensively . These compounds share a similar core structure with “1-(3-Pyridyl)-2-propyn-1-ol”, which suggests that they may have similar molecular characteristics .Wissenschaftliche Forschungsanwendungen

Neurological Research

The compound is used in neurological research, particularly in studies related to the effects of tobacco-specific N-nitrosamines . For instance, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a derivative of the compound, is known to induce oxidative stress, glial cell activation, and neuronal damage in the brain .

Cancer Research

The compound is also used in cancer research. NNK, a derivative of the compound, is a tobacco-specific N-nitrosamine with peripheral carcinogenic properties . It is used in studies investigating the occurrence and development of multiple deleterious effects, such as respiratory diseases as well as lung and esophageal cancer .

Metabolic Profiling

The compound is used in metabolic profiling studies. For example, a study investigated the distribution and metabolic characteristics of NNK in the central nervous system . The study identified and investigated the metabolites of NNK and their distribution in the rat brain .

Pharmacokinetic Studies

The compound is used in pharmacokinetic studies. In one study, the pharmacokinetic profiles of NNK and its metabolites were investigated via blood–brain synchronous microdialysis . The study found that the metabolic activity of NNK in the brain was different from that in the blood .

Sensor Development

The compound is used in the development of sensors. For instance, a conductive polymer membrane was fabricated by integrating carboxylated multi-walled carbon nanotubes (MWCNTs) and poly (trans-3-(3-pyridyl) acrylic acid) (PPAA), a derivative of the compound . The membrane showed excellent performance in electrochemically determining catechol (CC) and hydroquinone (HQ) .

Environmental Analysis

The compound is used in environmental analysis. The aforementioned conductive polymer membrane was successfully applied to analyze CC and HQ in actual water samples . The membrane obtained robust recovery for CC and HQ, making it a good candidate for constructing electrochemical sensors in environmental analysis .

Zukünftige Richtungen

Research into pyridine derivatives and related compounds continues to be an active area of study. For instance, dietary phytochemicals have been suggested as potential chemopreventive agents against tobacco carcinogen-induced lung cancer . This suggests that “1-(3-Pyridyl)-2-propyn-1-ol” and related compounds may have potential applications in the field of cancer prevention and treatment.

Wirkmechanismus

Target of Action

It is known that similar compounds, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (nnk), interact with specific targets in the body . NNK, for instance, has been found to modulate gut microbiota and the PPARγ/NF-κB pathway .

Mode of Action

For instance, NNK, a related compound, has been found to activate the PPARγ pathway, leading to the negative regulation of the NF-κB signaling pathway .

Biochemical Pathways

For instance, NNK has been found to modulate gut microbiota and affect the PPARγ/NF-κB pathway .

Pharmacokinetics

For instance, NNK has been found to undergo rapid and extensive metabolism by α-hydroxylation .

Result of Action

For instance, NNK has been found to significantly decrease the number of lung tumors in NNK induced A/J mice .

Action Environment

For instance, the action of NNK has been found to be influenced by factors such as exposure to tobacco smoke carcinogens .

Eigenschaften

IUPAC Name |

1-pyridin-3-ylprop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-2-8(10)7-4-3-5-9-6-7/h1,3-6,8,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEHAHXOJGYJDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1=CN=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Pyridyl)-2-propyn-1-ol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.